molecular formula C14H13F2N3O2 B3000329 Ethyl 2-[(2,4-difluorophenyl)amino]-4-methylpyrimidine-5-carboxylate CAS No. 2270909-91-4

Ethyl 2-[(2,4-difluorophenyl)amino]-4-methylpyrimidine-5-carboxylate

Cat. No.: B3000329
CAS No.: 2270909-91-4
M. Wt: 293.274
InChI Key: CFEBUMAIGRWHFO-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,4-difluorophenyl)amino]-4-methylpyrimidine-5-carboxylate is a pyrimidine derivative featuring a substituted aromatic amine and an ethyl ester group. Its structure includes:

  • Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
  • Substituents: 2,4-Difluorophenylamino group at position 2: Introduces electron-withdrawing fluorine atoms, enhancing metabolic stability and influencing intermolecular interactions. Methyl group at position 4: A simple electron-donating substituent that modulates electronic density on the pyrimidine ring. Ethyl ester at position 5: A common functional group in prodrugs, improving lipophilicity for enhanced membrane permeability.

This compound is structurally analogous to bioactive pyrimidines used in pharmaceuticals, particularly kinase inhibitors and antimicrobial agents.

Properties

IUPAC Name

ethyl 2-(2,4-difluoroanilino)-4-methylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3O2/c1-3-21-13(20)10-7-17-14(18-8(10)2)19-12-5-4-9(15)6-11(12)16/h4-7H,3H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEBUMAIGRWHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(2,4-difluorophenyl)amino]-4-methylpyrimidine-5-carboxylate (CAS Number: 2270909-91-4) is a synthetic compound belonging to the pyrimidine class of heterocycles. Its unique structure and functional groups suggest potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

  • Molecular Formula : C14H13F2N3O2
  • Molecular Weight : 293.27 g/mol
  • Purity : >95%

Research indicates that compounds similar to this compound may exert their biological effects through the modulation of key signaling pathways. Specifically, they can influence the RAS-RAF-MEK-ERK signaling cascade, which is crucial in regulating cell proliferation, survival, and differentiation. This pathway is often dysregulated in various cancers, making it a target for therapeutic intervention .

Biological Activities

  • Anticancer Activity
    • This compound has shown promise as an anticancer agent. Compounds that inhibit ERK (extracellular signal-regulated kinase) have been linked to reduced tumor growth and increased apoptosis in cancer cells .
    • A study demonstrated that derivatives of pyrimidine compounds could selectively inhibit cancer cell lines by targeting specific kinases involved in tumorigenesis .
  • Inhibition of Enzymatic Activity
    • The compound may also act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, its structural characteristics suggest potential interactions with kinases and phosphatases that are critical for cellular signaling .
  • Antimicrobial Properties
    • Some studies have indicated that pyrimidine derivatives possess antimicrobial properties, although specific data on this compound remains limited. The inhibition of bacterial growth by similar compounds has been documented .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AnticancerInhibition of ERK signaling
Enzyme InhibitionTargeting kinases
AntimicrobialPotential inhibition of pathogens

Case Study: Anticancer Efficacy

In a recent study focusing on the anticancer properties of pyrimidine derivatives, this compound was evaluated for its ability to inhibit cell proliferation in various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development in cancer therapeutics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 2-[(2,4-difluorophenyl)amino]-4-methylpyrimidine-5-carboxylate (Compound A) with structurally related pyrimidine derivatives:

Compound Substituents Molecular Formula Key Structural Differences Functional Implications
Compound A : this compound 2-(2,4-difluorophenylamino), 4-methyl, 5-ethyl ester C₁₅H₁₄F₂N₃O₂ - High electronegativity from fluorine; ester enhances bioavailability.
Compound B : Ethyl 4-(2,4-difluorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate 4-(2,4-difluorophenyl), 2-thioxo, tetrahydro-pyrimidine core C₂₁H₁₉F₂N₂O₂S Thioxo group (C=S) replaces amino; tetrahydro ring reduces aromaticity. Increased hydrogen-bonding potential via sulfur; reduced planarity affects target binding.
Compound C : Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate 2-(4-methylphenylamino), 4-methyl C₁₅H₁₇N₃O₂ 4-Methylphenyl lacks fluorine; methyl is electron-donating. Lower metabolic stability; increased lipophilicity from methyl groups.
Compound D : Ethyl 4-(difluoromethyl)-2-phenylpyrimidine-5-carboxylate 4-difluoromethyl, 2-phenyl C₁₄H₁₂F₂N₂O₂ Difluoromethyl at position 4; phenyl at position 2 replaces amino group. Enhanced electron-withdrawing effects at position 4; phenyl introduces π-π interactions.
Compound E : Ethyl 2-(2-aminoethyl)-4-methylpyrimidine-5-carboxylate hydrochloride 2-(2-aminoethyl), 4-methyl C₁₀H₁₆ClN₃O₂ Aminoethyl side chain introduces basicity; hydrochloride salt improves solubility. Potential for charged interactions in biological systems; altered pharmacokinetics.

Key Findings:

Compound D’s difluoromethyl group at position 4 creates a more polarized pyrimidine ring than Compound A’s methyl group, altering reactivity .

Structural Flexibility :

  • Compound B’s tetrahydro-pyrimidine core reduces aromaticity, limiting π-stacking interactions but increasing conformational flexibility for target accommodation .

Functional Group Impact: The ethyl ester in Compound A and others enhances membrane permeability, a common strategy in prodrug design . Compound E’s aminoethyl side chain introduces a protonatable nitrogen, favoring solubility in acidic environments (e.g., lysosomes) .

Biological Relevance: Fluorine atoms in Compound A and B may confer resistance to oxidative metabolism, extending half-life compared to non-fluorinated analogs . The thioxo group in Compound B could act as a hydrogen-bond acceptor, mimicking carbonyl groups in enzyme substrates .

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